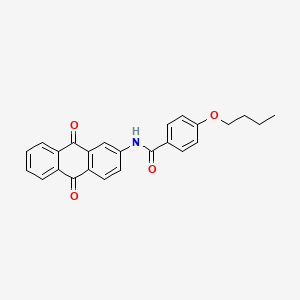
4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, photodynamic therapy, and organic electronics. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In photodynamic therapy, it has been used as a photosensitizer to selectively destroy cancer cells. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves its ability to interact with DNA and inhibit the activity of topoisomerase enzymes. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has a low toxicity profile and does not cause any significant changes in biochemical and physiological parameters such as liver and kidney function, blood glucose levels, and lipid profiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. However, its low solubility in water and organic solvents can pose challenges in its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide. One direction is to explore its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, its potential applications in organic electronics and other fields can also be further explored.
In conclusion, 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves the reaction of 9,10-anthraquinone with benzoyl chloride and butylamine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-2-3-14-30-18-11-8-16(9-12-18)25(29)26-17-10-13-21-22(15-17)24(28)20-7-5-4-6-19(20)23(21)27/h4-13,15H,2-3,14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZKNUGCIXHULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120860.png)
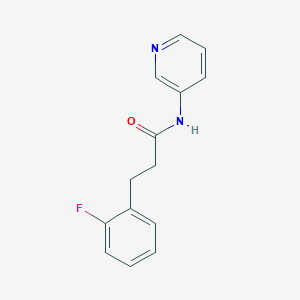
![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)
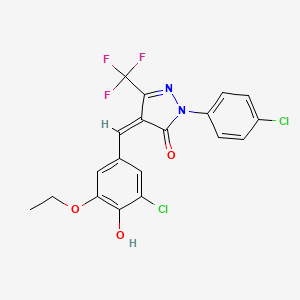
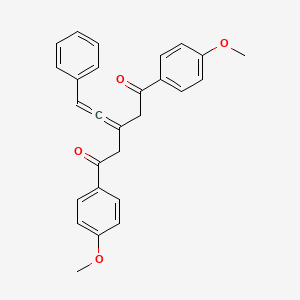
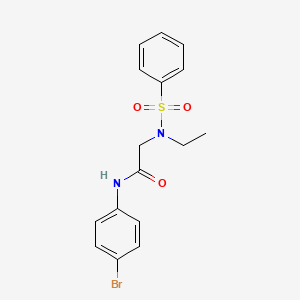
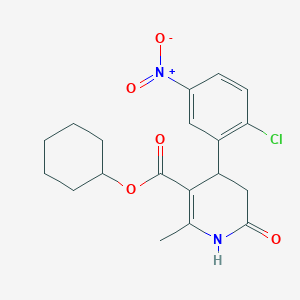
![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5120944.png)
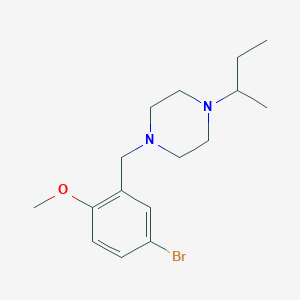
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)

![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)